molecular formula C16H23NO6 B175498 Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 197574-94-0

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B175498
M. Wt: 325.36 g/mol
InChI Key: AWQUKGSFRUAVQO-OXGONZEZSA-N
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Description

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a bioactive compound frequently employed in the biomedical industry . It acts as an essential substrate for enzymatic assays related to glycosyltransferases, and aids in investigating the formation and hydrolysis of glycosidic bonds .


Synthesis Analysis

The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves several steps. A notable method involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides .


Molecular Structure Analysis

The molecular formula of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C16H23NO6 . Its average mass is 325.357 Da and its monoisotopic mass is 325.152527 Da .


Chemical Reactions Analysis

The chemical reactions involving Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are complex. For instance, mesylation provides an efficient, concise, synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides via the corresponding methyl 2-acetamido-2-deoxy-3-O-methanesulfonyl-beta-D-glucopyranoside and subsequent inversion of configuration by direct displacement or formation of a 3,4-epoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside include a molecular weight of 297.30 g/mol . Its IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-4,5-dihydroxy-6- (hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide .

Scientific Research Applications

Overview of Separation Techniques

Phenylethanoid glycosides (PhGs) and iridoids, which may include compounds similar to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been highlighted for their significant biological activities. The purification of these compounds is challenging due to their strong adsorption properties. Countercurrent separation (CCS) techniques have been identified as advantageous for isolating PhGs and iridoids, offering an alternative to traditional solid-phase adsorbents. This liquid–liquid based technology simplifies the purification process, reducing the use of organic solvents and improving sample recovery. This method's application is crucial for the efficient isolation of biologically active molecules from plant species, facilitating their use in further research and development (S. Luca et al., 2019).

Chemical and Bioactivity Diversity

The diversity of 2-(2-Phenylethyl)chromones, compounds structurally related to Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, has been extensively reviewed, emphasizing their antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings underline the compound's potential for various therapeutic applications, highlighting the importance of understanding the chemical specificity, diversity, and structure-activity relationships. The review suggests that different factors, including tree species and induction methods, contribute to the chemical diversity of these compounds. This comprehensive analysis serves as a foundation for future research aimed at utilizing 2-(2-Phenylethyl)chromones in quality control methods and therapeutic applications (Meng Yu et al., 2022).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUKGSFRUAVQO-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

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